![molecular formula C20H23N3O B3970567 (2-methoxyethyl)(4-methylbenzyl)(quinoxalin-2-ylmethyl)amine](/img/structure/B3970567.png)
(2-methoxyethyl)(4-methylbenzyl)(quinoxalin-2-ylmethyl)amine
Overview
Description
(2-methoxyethyl)(4-methylbenzyl)(quinoxalin-2-ylmethyl)amine, also known as MQA, is a compound that has garnered attention in the scientific community due to its potential use as a therapeutic agent. MQA belongs to the class of quinoxaline derivatives, which have been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The exact mechanism of action of (2-methoxyethyl)(4-methylbenzyl)(quinoxalin-2-ylmethyl)amine is not yet fully understood. However, studies suggest that this compound exerts its biological activity by inducing apoptosis (programmed cell death) in cancer cells and by inhibiting viral replication in infected cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. This compound has also been found to modulate the activity of various enzymes, including caspases and kinases, which play important roles in cell signaling pathways. Additionally, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-methoxyethyl)(4-methylbenzyl)(quinoxalin-2-ylmethyl)amine in lab experiments is its relatively low toxicity compared to other compounds used in cancer and viral research. However, the limited availability of this compound and the complex synthesis process may pose challenges for its widespread use in research.
Future Directions
Further research is needed to fully understand the mechanism of action of (2-methoxyethyl)(4-methylbenzyl)(quinoxalin-2-ylmethyl)amine and its potential use in the treatment of various diseases. Some possible future directions for research include investigating the effects of this compound on other types of cancer cells and viral infections, optimizing the synthesis process to increase the yield and purity of this compound, and exploring the potential use of this compound in combination with other therapeutic agents.
Scientific Research Applications
(2-methoxyethyl)(4-methylbenzyl)(quinoxalin-2-ylmethyl)amine has been studied extensively for its potential use in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders. Several studies have reported the antitumor activity of this compound against different types of cancer cells, including breast, liver, and lung cancer cells. This compound has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2.
properties
IUPAC Name |
2-methoxy-N-[(4-methylphenyl)methyl]-N-(quinoxalin-2-ylmethyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-16-7-9-17(10-8-16)14-23(11-12-24-2)15-18-13-21-19-5-3-4-6-20(19)22-18/h3-10,13H,11-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNYALMREYTASI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCOC)CC2=NC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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